![molecular formula C14H10N2O4S2 B2850193 2-[(Phenylsulfonyl)amino]-1,3-benzothiazole-6-carboxylic acid CAS No. 929860-30-0](/img/structure/B2850193.png)
2-[(Phenylsulfonyl)amino]-1,3-benzothiazole-6-carboxylic acid
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Description
2-[(Phenylsulfonyl)amino]-1,3-benzothiazole-6-carboxylic acid (2-PBA) is an organic compound with a variety of applications in the scientific and medical fields. It is a versatile compound that can be used as an intermediate in the synthesis of various drugs and pharmaceuticals, as well as in research applications. The chemical structure of 2-PBA is composed of a phenylsulfonyl group linked to a benzothiazole ring and a carboxylic acid group. This compound has a wide range of properties and functions, making it an attractive choice for researchers and medical professionals alike.
Scientific Research Applications
Pharmaceutical Research
This compound has shown potential in pharmaceutical research due to its structural similarity to Schiff bases, which are known for their antibacterial, antifungal, and antiviral activities . The sulfonyl and benzothiazole moieties could be leveraged to synthesize new drugs with improved efficacy against resistant strains of pathogens.
Material Science
In material science, the compound’s unique structure could be utilized in the development of new polymers or coatings with specific properties such as increased durability or chemical resistance. Its potential for creating novel materials with tailored electrical or optical properties is also an area of interest .
Biomedical Applications
The benzothiazole ring system is often found in molecules with significant biological activity. This compound could be used as a precursor for the synthesis of bioactive molecules or as a building block in the design of diagnostic agents, therapeutic drugs, or biomaterials for medical devices .
Bioinorganic Chemistry
In bioinorganic chemistry, the compound could play a role in the synthesis of new metal complexes with potential applications in catalysis or as models for biologically relevant metalloproteins. Its ability to act as a ligand for metal ions can be explored for creating complexes with unique properties .
Encapsulation Processes
The compound’s molecular structure suggests it could be useful in encapsulation processes, potentially aiding in the delivery of drugs or the protection of sensitive compounds from degradation. Its role in the formation of microcapsules or nanoparticles for targeted drug delivery is a promising application .
Supramolecular Chemistry
Supramolecular chemistry often involves the self-assembly of molecules into larger structures. This compound could contribute to the formation of novel supramolecular architectures, which have applications ranging from nanotechnology to the development of new materials .
Catalysis
Catalysis is a critical field in both industrial and academic research. This compound could be involved in the development of new catalytic systems, possibly acting as a ligand to metal catalysts or as an organocatalyst itself, leading to more efficient and selective chemical transformations .
Analytical Chemistry
Lastly, in analytical chemistry, the compound could be used to develop new sensors or assays due to its potential reactivity and the ability to form complexes with various analytes. It might be particularly useful in the detection of specific ions or molecules in complex mixtures .
properties
IUPAC Name |
2-(benzenesulfonamido)-1,3-benzothiazole-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O4S2/c17-13(18)9-6-7-11-12(8-9)21-14(15-11)16-22(19,20)10-4-2-1-3-5-10/h1-8H,(H,15,16)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPGGYNNSOQAQIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=NC3=C(S2)C=C(C=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(Phenylsulfonyl)amino]-1,3-benzothiazole-6-carboxylic acid |
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